N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2. The sulfanyl (-S-) linkage connects the pyrazine ring to an acetamide group, which is further substituted with a 4-ethylphenyl moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-16-8-10-18(11-9-16)24-21(27)15-28-22-20-14-19(17-6-4-3-5-7-17)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHZGBIGMEDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core linked to an acetamide group. The presence of the ethylphenyl and phenyl substituents enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 1203378-88-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could act as a modulator for certain receptors, altering cellular signaling pathways.
- Antioxidant Activity : Potential antioxidant properties may contribute to its protective effects against oxidative stress.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can effectively target cancer cells through various mechanisms:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Anti-inflammatory Effects
This compound is also being investigated for its anti-inflammatory properties. Similar compounds have been noted for their ability to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticonvulsant Activity : In a study involving derivatives of N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide, compounds were tested for their anticonvulsant properties in animal models. Results indicated that certain derivatives displayed significant protective effects against seizures .
- Cytotoxicity Assays : Various analogs have been subjected to cytotoxicity assays against cancer cell lines (e.g., MCF7 breast cancer cells), showing promising results in inhibiting cell growth .
- SAR Studies : Structure–activity relationship (SAR) analyses have been performed to identify key structural features that enhance biological activity. Modifications in the pyrazole ring and substituents significantly impact potency .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by an ethylphenyl group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl linkage. Its molecular formula is C₁₄H₁₈N₄OS, indicating the presence of nitrogen and sulfur, which are critical for its biological activity.
Pharmacological Applications
-
Protein Kinase Regulation
- Research indicates that compounds similar to N-(4-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can regulate protein kinase activities, particularly serum and glucocorticosteroid-regulated kinases (SGK). This regulation is essential in treating diseases associated with SGK activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis and rheumatosis .
- Anticancer Activity
-
Neurological Disorders
- Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function . The specific compound may also exhibit neuroprotective properties through its interaction with various neurological targets.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Features
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on analogous compounds.
Key Observations:
- Core Heterocycle : The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., F-DPA, DPA-714) and oxadiazole (e.g., 8w) cores. Pyrazine rings may exhibit distinct electronic properties compared to pyrimidine, affecting binding interactions .
- Substituent Effects: Electron-Withdrawing Groups: Fluorine in F-DPA enhances metabolic stability and imaging utility . Bulkiness: Isopropyl () or phenoxy () substituents may sterically hinder target engagement compared to smaller ethyl or methyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, and how can reaction intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives and heterocyclic thiols. For example, demonstrates the use of N-arylsubstituted α-chloroacetamides in coupling reactions under reflux conditions (e.g., DMF, 80–100°C, 6–12 hours). Post-synthesis, intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and HPLC-MS to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH) and pyrazolo-pyrazine sulfanyl moiety (δ 7.5–8.5 ppm for aromatic protons).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on the pyrazolo-pyrazine core and sulfanyl group as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate using experimental IC values from kinase inhibition assays .
- Data Interpretation : Cross-reference docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro activity to prioritize targets .
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH, temperature). highlights discrepancies in antimicrobial assays due to variations in microbial strains .
- Dose-Response Curves : Use Hill slope analysis to confirm potency. For example, if IC values vary by >10-fold, assess compound solubility or aggregation artifacts .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and hepatic microsomes to assess metabolic stability (e.g., t ≥ 60 minutes).
- Structural Modifications : Introduce electron-withdrawing groups on the phenyl ring to enhance metabolic resistance (see for piperazine-ethylphenyl analogs with improved bioavailability) .
- In Vivo Validation : Perform pharmacokinetic studies in rodent models, monitoring plasma concentrations via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
